3-Bromo-4-morpholinoaniline

Descripción general

Descripción

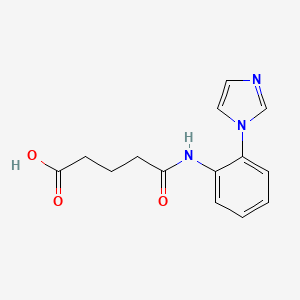

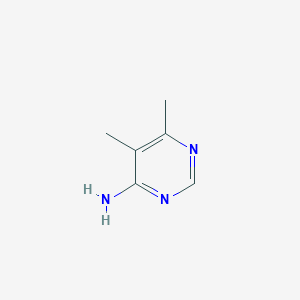

3-Bromo-4-morpholinoaniline is a chemical compound that is part of the morpholine family, which are heterocyclic secondary amine compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and reactivity of related morpholine derivatives, which can be extrapolated to understand the properties and potential synthesis routes for this compound.

Synthesis Analysis

The synthesis of morpholine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols involves a Pd-catalyzed carboamination reaction, which is a key step in obtaining the morpholine products as single stereoisomers . Another approach involves transforming 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine using bromine in dichloromethane . These methods highlight the versatility in synthesizing morpholine derivatives, which could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be quite diverse. For example, the crystal structure of a complex morpholine derivative was determined, showing that the morpholine ring adopts a chair conformation, which is a common feature for six-membered heterocycles . This information is useful for predicting the conformational preferences of this compound and understanding its potential interactions in chemical reactions.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. The reactivity of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like morpholine has been studied, showing that these compounds can react to form 3-amino-substituted derivatives in high yields . This suggests that this compound could also participate in nucleophilic substitution reactions, potentially leading to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by their substituents. For instance, the introduction of a bromo substituent can significantly affect the reactivity and physical properties of the compound 10. These studies provide a foundation for understanding how the bromo group in this compound might influence its behavior in chemical processes.

Aplicaciones Científicas De Investigación

Electrochemical Oxidation

- Study: "Electrochemical oxidation of 4-morpholinoaniline in aqueous solutions: Synthesis of a new trimer of 4-morpholinoaniline" by R. Esmaili and D. Nematollahi (2011).

- Findings: This study explores the electrochemical trimerization of 4-morpholinoaniline in aqueous solution. It presents a green, reagent-less, and environmentally friendly procedure for synthesizing “4-morpholinoaniline-trimer” using a carbon electrode in an undivided cell (Esmaili & Nematollahi, 2011).

Synthesis and Antimicrobial Activity

- Study: "Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study" by D. B. Janakiramudu et al. (2017).

- Findings: This research involves the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, showing significant antimicrobial activity. The compounds synthesized demonstrated promising activity against various bacterial strains and fungi (Janakiramudu et al., 2017).

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Synthesis

- Study: "An efficient chiral moderator prepared from inexpensive (+)-3-carene: synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963" by G. Kauffman et al. (2000).

- Findings: This study discusses the synthesis of beta-amino alcohol 4 beta-morpholinocaran-3 alpha-ol by adding morpholine to alpha-3,4-epoxycarane, providing an efficient route to the HIV-1 drug candidate DPC 963 (Kauffman et al., 2000).

Anticoagulant Intermediate Synthesis

- Study: "Synthesis of 4-(4-Aminophenyl)-3-morpholinone" by Luo Lingyan et al. (2011).

- Findings: This research presents the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate in the anticoagulant rivaroxaban. Two synthetic routes were developed, yielding significant overall yields (Luo Lingyan et al., 2011).

Enzyme Inhibition Study

- Study: "The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes" by Cetin Bayrak et al. (2017).

- Findings: This paper reports on the synthesis of 4-phenylbutenone derivative bromophenols, which effectively inhibit key enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase (Bayrak et al., 2017).

Novel Synthesis and Catalytic Activity

- Study: "Novel synthesis of cis-3,5-disubstituted morpholine derivatives." by M. D’hooghe et al. (2006).

- Findings: This research discusses a novel synthesis approach for cis-3,5-disubstituted morpholine derivatives, expanding the scope of morpholine-based compound synthesis (D’hooghe et al., 2006).

Crystal Structure Analysis

- Study: "Crystal Structure of 4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene" by C. Ibiş et al. (2010).

- Findings: This paper focuses on the crystal structure of a specific morpholinyl compound, providing valuable insights into its molecular structure (Ibiş et al., 2010).

Catechol Oxidase Models

- Study: "Less symmetrical dicopper(II) complexes as catechol oxidase models--an adjacent thioether group increases catecholase activity." by Michael Merkel et al. (2005).

- Findings: This study examines unsymmetrical dicopper(II) complexes, including those with morpholino groups, as models for catechol oxidase, highlighting their catalytic activity (Merkel et al., 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 3-Bromo-4-morpholinoaniline are currently unknown. This compound is a derivative of 4-Morpholinoaniline, which has been studied for its electrochemical oxidation properties . .

Mode of Action

It’s known that 4-morpholinoaniline, a related compound, undergoes electrochemical oxidation to form a p-quinonediimine intermediate, which can react with various nucleophiles

Pharmacokinetics

The compound has a molecular weight of 257.13, a density of 1.501 g/cm3, and a boiling point of 410.4ºC at 760 mmHg . These physical properties may influence its pharmacokinetic behavior, but specific studies are needed to determine its ADME properties.

Propiedades

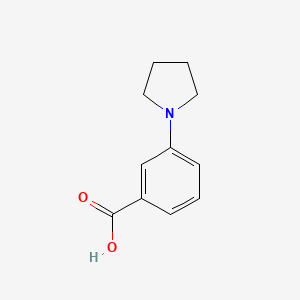

IUPAC Name |

3-bromo-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWZCFFYGZRVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350171 | |

| Record name | 3-Bromo-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

347324-26-9 | |

| Record name | 3-Bromo-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzo[g]indole-2-carboxylic acid](/img/structure/B1330965.png)

![2-[(6-Bromoquinazolin-4-yl)amino]ethanol](/img/structure/B1330970.png)

![3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid](/img/structure/B1330979.png)

![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)

![4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B1330990.png)